

# A Technical Guide to the Spectroscopic Characterization of Pyrrolo-Oxadiazine Systems

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## Compound of Interest

Compound Name: 2H-pyrrolo[1,2-e][1,2,5]oxadiazine

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Disclaimer: As of the date of this report, specific experimental spectroscopic data for the parent compound 2H-pyrrolo[1,2-e]oxadiazine is not extensively available in the public domain literature.[1] The information presented herein is a comprehensive guide based on the analysis of structurally related pyrrole-fused heterocyclic systems and established spectroscopic methodologies. This document serves as a predictive and methodological resource for researchers working on the synthesis and characterization of novel pyrrolo-oxadiazine derivatives.

## Introduction to Pyrrole-Fused Heterocycles

Pyrrole-fused heterocyclic compounds are a significant class of molecules in medicinal chemistry and materials science, often exhibiting a wide range of biological activities, including anticancer properties.[2][3] The fusion of a pyrrole ring with other heterocyclic systems, such as oxadiazines or pyridazines, creates rigid, planar structures with unique electronic properties that are of great interest in drug design.[3][4] Accurate structural elucidation is paramount, and this is primarily achieved through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).[3][5]

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the unambiguous structure determination of novel organic compounds.[6] For heterocyclic systems like pyrrolo-oxadiazines, a suite of 1D and 2D NMR experiments is typically required for complete assignment of proton ( $^1\text{H}$ ) and carbon ( $^{13}\text{C}$ ) signals.[6][7]

## Predicted and Representative $^1\text{H}$ NMR Data

The  $^1\text{H}$  NMR chemical shifts for pyrrole-fused systems are influenced by the aromaticity of the rings, the electronegativity of adjacent heteroatoms, and the nature of any substituents.

Protons on the pyrrole ring typically appear in the aromatic region, with  $\alpha$ -hydrogens found at lower fields than  $\beta$ -hydrogens.[\[7\]](#)

Table 1: Representative  $^1\text{H}$  NMR Spectroscopic Data for Related Pyrrole-Fused Heterocycles

Compound Class	Representative Protons	Chemical Shift ( $\delta$ , ppm) Range	Coupling Constants (J, Hz)	Reference
Pyrrolo[1,2-b]pyridazines	Pyrrolic H-6	Triplet, ~0.9 Hz coupling with adjacent $\text{CH}_2$	Regioselectivity dependent	<a href="#">[4]</a>
	Pyridazinone H-4, H-5	Doublets, ~9.6 Hz	Vicinal coupling	<a href="#">[4]</a>
Substituted Pyrroles	Pyrrole $\alpha$ -H	6.5 - 7.0	Varies with substitution	<a href="#">[7]</a> <a href="#">[8]</a>
	Pyrrole $\beta$ -H	6.0 - 6.7	Varies with substitution	<a href="#">[7]</a> <a href="#">[8]</a>

| Pyrrolo-diones | =CH- | 6.7 - 7.0 | Singlet [\[9\]](#) |

## Predicted and Representative $^{13}\text{C}$ NMR Data

$^{13}\text{C}$  NMR provides crucial information about the carbon skeleton of the molecule. The chemical shifts are highly dependent on the electronic environment of each carbon atom.

Table 2: Representative  $^{13}\text{C}$  NMR Spectroscopic Data for Related Pyrrole-Fused Heterocycles

Compound Class	Representative Carbons	Chemical Shift ( $\delta$ , ppm) Range	Reference
Pyrrolo[1,2-b]pyridazines	Pyridazinone C=O	159.7 - 160.1	[4]
	Ester C=O	169.5 - 169.7	[4]
Pyrrolizin-3-one Derivatives	Amide-like C=O	Varies, indicates conjugation	[10]
	Ring-junction C	Varies	[10]
Substituted Pyrroles	C=O (amide)	157.4 - 158.9	[9][11]

| | Aromatic C | 110 - 150 | [12][13] |

## Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which causes molecular vibrations.[14][15][16] The spectrum is typically divided into the functional group region (3600–1200  $\text{cm}^{-1}$ ) and the fingerprint region (1200–600  $\text{cm}^{-1}$ ).[14]

Table 3: Characteristic IR Absorption Frequencies for Pyrrole-Fused Systems

Functional Group	Vibration Type	Frequency Range (cm <sup>-1</sup> )	Notes	Reference
N-H (Pyrrole Ring)	Stretching	3400 - 3200	Broad shoulder often observed.	[17]
C-H (Aromatic)	Stretching	3100 - 3000		[9]
C=O (Amide/Lactam)	Stretching	1740 - 1650	Position depends on ring strain and conjugation.	[4][18]
C=N	Stretching	1680 - 1620		[18]
C=C (Aromatic)	Stretching	1615 - 1450	Multiple bands are characteristic of the ring system.	[9]
C-N	Stretching	1200 - 1100		[17]

| C-O-C (Oxadiazine) | Stretching | 1270 - 1050 | Asymmetric and symmetric stretches expected. |[9] |

## Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound.[19] High-resolution mass spectrometry (HRMS) is essential for confirming the molecular formula of a newly synthesized compound.[2] Fragmentation patterns observed in the mass spectrum can also offer structural clues.

Table 4: Mass Spectrometry Data for Pyrrole-Fused Systems

Technique	Information Provided	Expected Results for Pyrrolo-Oxadiazine	Reference
Electrospray Ionization (ESI)	Molecular Ion ( $[M+H]^+$ or $[M-H]^-$ )	Expected m/z for the protonated molecule.	<a href="#">[12]</a>
High-Resolution MS (HRMS)	Exact Mass and Elemental Formula	Calculated exact mass should be within $\pm 5$ ppm of the found value.	<a href="#">[11]</a> <a href="#">[12]</a>

| Gas Chromatography-MS (GC-MS) | Fragmentation Pattern | For volatile derivatives, provides structural fragments. [\[19\]](#) |

## Experimental Protocols

Detailed and consistent experimental protocols are critical for obtaining reliable and reproducible spectroscopic data.[\[19\]](#)[\[20\]](#)

## NMR Spectroscopy Protocol

- Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a deuterated solvent (e.g.,  $CDCl_3$ ,  $DMSO-d_6$ , or  $Methanol-d_4$ ). The choice of solvent can influence chemical shifts.[\[7\]](#)
- Instrumentation: Utilize a high-field NMR spectrometer (e.g., 300 MHz or higher) for data acquisition.[\[11\]](#)
- 1D Spectra Acquisition:
  - $^1H$  NMR: Acquire with a sufficient number of scans to achieve a good signal-to-noise ratio.
  - $^{13}C$  NMR: Acquire using a proton-decoupled pulse sequence. A larger number of scans is typically required due to the low natural abundance of  $^{13}C$ .[\[21\]](#)

- 2D Spectra Acquisition: To establish connectivity and assign complex spectra, acquire the following 2D NMR experiments:
  - COSY (Correlation Spectroscopy): Identifies proton-proton (H-H) couplings.
  - HSQC/HMQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons.[\[7\]](#)
  - HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, which is crucial for connecting different fragments of the molecule.[\[7\]](#)

## IR Spectroscopy Protocol

- Sample Preparation:
  - Solid Samples: Prepare a potassium bromide (KBr) pellet by grinding a small amount of the sample with dry KBr and pressing it into a thin disk.[\[14\]](#) Alternatively, use the Attenuated Total Reflectance (ATR) technique with the neat solid.
  - Liquid/Oil Samples: Analyze as a thin film between salt plates (e.g., NaCl or KBr).[\[14\]](#)
- Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.[\[15\]](#)[\[16\]](#)
- Data Acquisition: Record the spectrum, typically in the range of 4000-400  $\text{cm}^{-1}$ . Perform a background scan of the empty sample holder or pure solvent, which is automatically subtracted from the sample spectrum.

## Mass Spectrometry (MS) Protocol

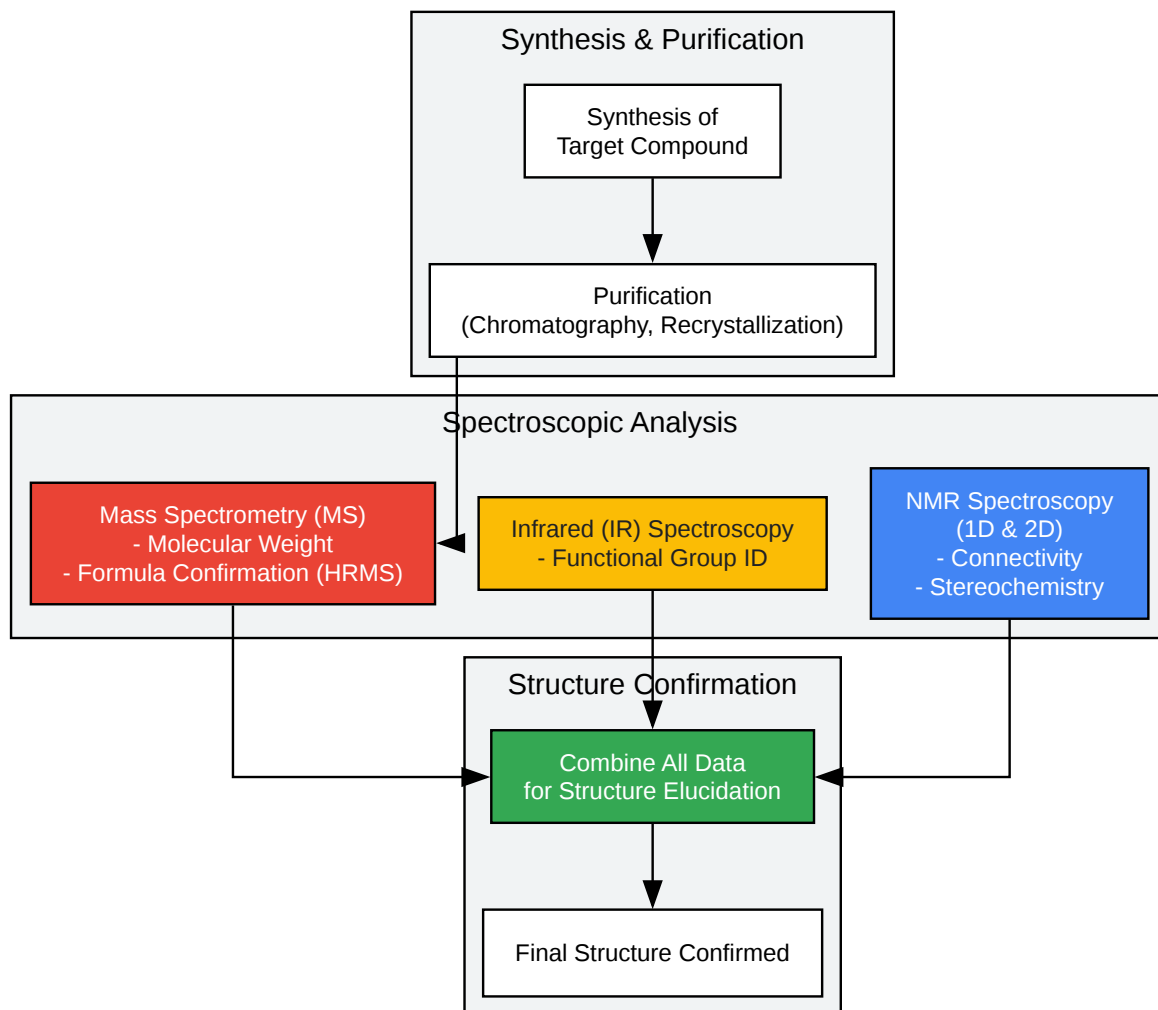
- Sample Preparation: Prepare a dilute solution of the sample (typically 1-50  $\mu\text{g/mL}$ ) in a suitable solvent like methanol, acetonitrile, or water.[\[20\]](#) The sample should be free of salts and other non-volatile impurities.[\[20\]](#)[\[22\]](#) Filtration through a 0.2  $\mu\text{m}$  syringe filter is recommended.[\[20\]](#)
- Instrumentation:

- Low-Resolution MS: Use an instrument with an ESI or APCI (Atmospheric Pressure Chemical Ionization) source coupled to a quadrupole or ion trap analyzer.
- High-Resolution MS (HRMS): Use an instrument such as a Time-of-Flight (TOF) or Orbitrap mass spectrometer to obtain high-mass-accuracy data.[\[2\]](#)
- Data Acquisition: Acquire spectra in both positive and negative ion modes to determine the best ionization conditions.[\[20\]](#)

## Visualization of Analytical Workflows

The following diagrams illustrate the logical flow of spectroscopic analysis for a novel heterocyclic compound.

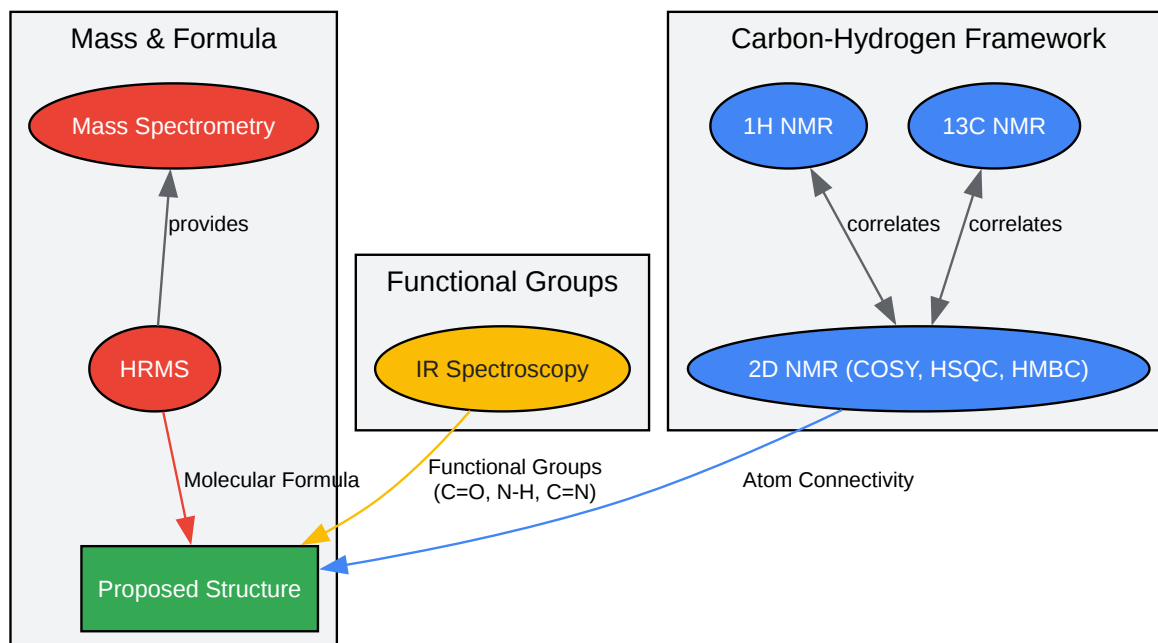
## General Spectroscopic Analysis Workflow for a Novel Heterocyclic Compound

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Caption: A typical workflow for the synthesis, purification, and structural elucidation of a novel compound.



## Key Spectroscopic Techniques for Structural Elucidation



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Caption: Interrelation of key spectroscopic techniques for confirming a chemical structure.

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